N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Description
N-[2-(1-Propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a benzimidazole-furan hybrid compound characterized by a furan-2-carboxamide moiety linked via an ethyl chain to a 1-propyl-substituted benzimidazole core. The benzimidazole ring system is known for its role in medicinal chemistry, particularly in antiparasitic and anticancer agents, while the furan carboxamide group may enhance solubility and binding interactions with biological targets .
Properties
IUPAC Name |
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h3-8,12H,2,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUDCDPKARMHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330882 | |
| Record name | N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877287-92-8 | |
| Record name | N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with propylamine under acidic conditions to form 1-propylbenzimidazole.
Alkylation: The 1-propylbenzimidazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Coupling with furan-2-carboxylic acid: The final step involves coupling the alkylated benzimidazole with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.
Chemical Reactions Analysis
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under oxidative conditions.
Reduction: The benzimidazole moiety can be reduced to form the corresponding dihydrobenzimidazole.
Substitution: The ethyl linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used as a probe to study the interactions of benzimidazole and furan derivatives with biological targets.
Medicine: The compound may have potential therapeutic applications due to its combined benzimidazole and furan moieties, which are known for their antiviral, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is likely to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, while the furan ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Benzimidazole-Furan Carboxamide Family
N-{2-[1-(2-Methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
This analogue replaces the propyl group with a 2-methylallyl substituent. The compound (CAS 877288-00-1) shares a similar molecular framework but exhibits distinct hydrogen-bonding capabilities due to the unsaturated allyl group, which may influence crystal packing and solubility .
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide
Here, the ethyl linker is replaced with a phenylethyl group, and the compound features a stereocenter (S-configuration). The phenyl group enhances lipophilicity (XLogP3 = 3.7 vs. The molecular weight (331.4 g/mol) and hydrogen-bonding profile (2 donors, 3 acceptors) differ significantly from the target compound .
Functional Analogues with Nitrofuran or Heterocyclic Modifications
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide
This compound (from ) replaces the benzimidazole with a pyridine ring and introduces a nitro group on the furan. The nitro group enhances electrophilicity, likely increasing reactivity toward biological nucleophiles but also raising toxicity concerns. Antifungal activity has been demonstrated in vitro, though direct comparisons to the propylbenzimidazole analogue are unavailable .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
This derivative incorporates a chromene-thiazolidinone system instead of benzimidazole. The extended π-system and hydrogen-bonding network (N–H⋯O and C–H⋯O interactions) result in a rigid, planar structure with distinct crystal packing behavior. The chromene moiety may confer antioxidant or anti-inflammatory activity, diverging from the benzimidazole-based pharmacological profile .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
*Calculated based on structural similarity.
Biological Activity
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C17H19N3O
- Molecular Weight: 295.35 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves several steps:
-
Formation of the Benzimidazole Moiety:
- This can be achieved through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
-
Alkylation:
- The benzimidazole intermediate is then alkylated with a propyl halide in the presence of a base, such as potassium carbonate.
-
Furan Ring Formation:
- The furan ring can be synthesized via the Paal-Knorr synthesis, which involves cyclization of a 1,4-dicarbonyl compound.
This compound exhibits its biological activity primarily through interaction with specific molecular targets, including enzymes and receptors. The benzimidazole core is known to bind to various proteins, modulating their activity. The furan and propyl groups enhance binding affinity and specificity, potentially leading to inhibition or activation of critical biological pathways.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that they showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
Anticancer Activity
Studies have also indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it showed promising results against leukemia and breast cancer cell lines with IC50 values around 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HL60 (Leukemia) | 9.5 |
| MCF7 (Breast Cancer) | 8.3 |
Case Studies
Case Study 1: Antiviral Activity
A study investigating the antiviral potential of related compounds found that derivatives similar to this compound exhibited inhibitory effects on viral replication in vitro, particularly against SARS-CoV-2 main protease with an IC50 value of approximately 12 µM.
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, it was observed that this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Q & A
Q. How to design a robust stability study under varying pH and temperature conditions?
- Protocol :
Prepare solutions at pH 1.2 (simulated gastric fluid) and 7.4 (blood).
Incubate at 25°C and 40°C for 14 days.
Monitor degradation via UPLC-PDA, identifying hydrolyzed products (e.g., free benzimidazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
